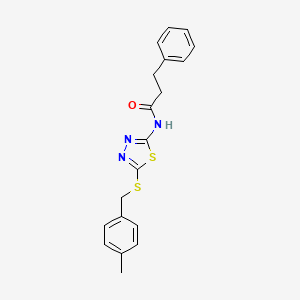

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at position 5 with a (4-methylbenzyl)thio group and at position 2 with a 3-phenylpropanamide moiety. The 1,3,4-thiadiazole scaffold is widely studied for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-7-9-16(10-8-14)13-24-19-22-21-18(25-19)20-17(23)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFPJFBMCRJIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with hydrazine hydrate and carbon disulfide to yield the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-phenylpropanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: It can be used as a pesticide or herbicide due to its bioactive properties.

Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzylthio group, amide chain length, and additional functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

- Substituent Effects: 4-Methylbenzyl (Target): Electron-donating methyl group increases lipophilicity, favoring membrane penetration . 4-Chlorobenzyl (5j): Electron-withdrawing chlorine may enhance electrophilic interactions with biological targets, as seen in antimicrobial studies . 4-Fluorophenyl (): Fluorine’s electronegativity and small size may optimize target binding via hydrophobic and dipole interactions .

Yield Comparisons :

- Higher yields (e.g., 88% for 5h in ) correlate with less sterically hindered substituents like benzylthio .

Crystallographic and Analytical Data

- Crystallography : OLEX2 software () is widely used for structural determination. The target compound’s 4-methylbenzyl group may induce distinct crystal packing compared to 4-chloro or 4-methoxy analogs, as seen in related thiadiazole structures .

- Spectroscopic Validation : NMR and HRMS data (e.g., for 5c in ) confirm structural integrity. The target compound’s methyl group would produce distinct ¹H NMR signals (δ ~2.3 ppm for CH₃) .

Biological Activity

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2OS. The compound features a thiadiazole ring, which is a common structural motif associated with various pharmacological effects.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific biological targets. While the precise targets for this compound are not fully elucidated, compounds with similar structures have shown the following mechanisms:

- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. The presence of the thiadiazole ring enhances their ability to disrupt microbial cell functions.

- Anticonvulsant Effects : Some studies have indicated that thiadiazole compounds can provide neuroprotective effects and may be effective in treating epilepsy by modulating neurotransmitter systems.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with a similar 1,3,4-thiadiazole moiety have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Antifungal Activity : Thiadiazoles have also been shown to inhibit fungal pathogens including Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) lower than standard antifungal agents .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. For example:

- A study on 1,3,4-thiadiazole derivatives indicated that these compounds could effectively reduce seizure activity in animal models using methods like the maximal electroshock seizure (MES) test . The therapeutic index for some derivatives was found to be significantly higher than that of traditional anticonvulsants like valproic acid .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide, and what parameters critically influence yield and purity?

- Methodology :

- The synthesis typically involves multi-step reactions, including thiadiazole ring formation, thioether linkage introduction (via alkylation or nucleophilic substitution), and final acylation. Key steps include coupling 5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine with 3-phenylpropanoyl chloride under anhydrous conditions .

- Critical parameters :

- Temperature : 60–90°C for optimal cyclization .

- Solvent : Acetone or DMF for solubility and reaction efficiency .

- Catalysts : Anhydrous K₂CO₃ for deprotonation in thiol-alkylation steps .

- Table 1 : Synthetic Optimization Parameters

| Step | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiadiazole formation | 90 | POCl₃ | 3 | 65–75 |

| Thioether coupling | 60–80 | Acetone | 4–6 | 70–85 |

| Acylation | RT | DCM | 2 | 80–90 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

- Methodology :

- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methylene/methyl signals (δ 2.3–4.2 ppm) .

- FT-IR : Identifies thioamide (C=S, ~650 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 425.12 [M+H]⁺) .

Q. What biological activities are associated with this compound, and what assays are used for evaluation?

- Methodology :

- Anticancer Activity : Tested against MCF-7 (breast) and A549 (lung) cancer cell lines via MTT assay, with IC₅₀ values compared to cisplatin .

- Enzyme Inhibition : Evaluated for aromatase or kinase inhibition using fluorometric or colorimetric assays (e.g., NADPH depletion for aromatase) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising purity?

- Methodology :

- Continuous Flow Synthesis : Reduces reaction time and improves reproducibility by maintaining precise temperature/solvent control .

- Purification : Use preparative HPLC or column chromatography to isolate high-purity fractions (>95%) .

- Case Study : Scaling from 1 mmol to 100 mmol increased yield from 70% to 82% using DMF as a solvent and reduced cooling gradients .

Q. How should researchers address contradictions in bioactivity data across different cell lines or assays?

- Methodology :

- Dose-Response Validation : Repeat assays with stricter controls (e.g., ATP levels for viability assays) .

- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects (e.g., CDK inhibition in MCF-7 vs. A549) .

- Example : A compound showing IC₅₀ = 0.084 mmol L⁻¹ in MCF-7 but IC₅₀ = 0.034 mmol L⁻¹ in A549 may indicate differential expression of molecular targets like aromatase .

Q. What strategies are effective for elucidating the mechanism of action of this compound?

- Methodology :

- Molecular Docking : Predict binding affinities to targets like CDKs or aromatase using AutoDock Vina with PDB structures (e.g., 3EQM for aromatase) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Modular Substituent Screening : Replace the 4-methylbenzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-withdrawing (e.g., nitro) groups to enhance target affinity .

- Table 2 : SAR Trends for Thiadiazole Derivatives

| Substituent | Biological Activity (IC₅₀, μmol L⁻¹) | Target |

|---|---|---|

| 4-Methylbenzyl | 0.084 (MCF-7) | Aromatase |

| 4-Bromobenzyl | 0.045 (A549) | CDK2 |

| 4-Nitrobenzyl | 0.12 (MCF-7) | EGFR |

Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?

- Methodology :

- Low Yield in Acylation : Use fresh 3-phenylpropanoyl chloride and anhydrous conditions to prevent hydrolysis .

- Byproduct Formation : Monitor reaction progress via TLC (hexane:EtOAc = 3:1) and quench unreacted intermediates with ice-cold water .

Q. How can stability studies inform storage and handling protocols?

- Methodology :

- Forced Degradation : Expose the compound to heat (40°C), light, and humidity, then analyze degradation products via LC-MS .

- Recommendations : Store at –20°C in amber vials under argon to prevent oxidation of the thioether group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.